molecular formula C15H14O3 B8751747 Methyl 4-(phenoxymethyl)benzoate

Methyl 4-(phenoxymethyl)benzoate

Cat. No.: B8751747
M. Wt: 242.27 g/mol
InChI Key: XROIZJPDWNZPCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(phenoxymethyl)benzoate is an aromatic ester compound characterized by a benzoate core substituted with a phenoxymethyl group at the para position. Its structure comprises a methyl ester group attached to the carboxylic acid moiety of 4-(phenoxymethyl)benzoic acid. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and liquid crystals .

Properties

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

methyl 4-(phenoxymethyl)benzoate

InChI

InChI=1S/C15H14O3/c1-17-15(16)13-9-7-12(8-10-13)11-18-14-5-3-2-4-6-14/h2-10H,11H2,1H3

InChI Key

XROIZJPDWNZPCB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional versatility of methyl benzoate derivatives allows for extensive comparisons with Methyl 4-(phenoxymethyl)benzoate. Below is a detailed analysis of key analogues:

Structural Analogues with Piperazine Linkages

Compounds such as Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) and its halogenated derivatives (C2–C7) feature a piperazine ring bridging the benzoate core and a quinoline moiety. For instance, C1–C7 derivatives are synthesized via crystallization from ethyl acetate, yielding solids with characterized purity (1H NMR, HRMS) .

Pyrimidine-Based Analogues

With a synthesis yield of 68%, this derivative demonstrates moderate efficiency compared to simpler benzoates. Its structural complexity, including the phenoxymethylphenyl group, may enhance solubility and target interaction in antimicrobial studies .

Substituted Phenoxy Derivatives

  • Methyl 4-((2-formylphenoxy)methyl)benzoate (B): This analogue substitutes the phenoxymethyl group with a formyl-functionalized aromatic ring. The formyl group introduces reactivity for further functionalization (e.g., Schiff base formation), making it valuable for liquid crystal or polymer synthesis .
  • Methyl 4-(2-cyanophenyl)benzoate: Featuring a cyano substituent on the adjacent phenyl ring, this compound exhibits distinct electronic properties due to the electron-withdrawing cyano group. Its 3D structural data (CCDDS) highlight planar geometry, which may influence crystallinity and thermal stability .

Data Tables

Table 2: Toxicity Comparison

Compound Name Acute Toxicity (EU-GHS) Ecotoxicological Data Availability Reference
This compound Not specified No data N/A
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate Category 4 (oral, dermal, inhalation) No data
Methyl 4-{[(2,2-diphenylpent-4-en-1-yl)amino]methyl}benzoate Not fully characterized Persistence, bioaccumulation unknown

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.